N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC15604848
Molecular Formula: C16H13ClF3NO2
Molecular Weight: 343.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClF3NO2 |
|---|---|
| Molecular Weight | 343.73 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,9H2,1H3,(H,21,22) |
| Standard InChI Key | SPISBZXJRYZOKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Introduction
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. It features a chloro group, a trifluoromethyl group, and a phenoxy moiety, which contribute to its unique chemical and biological properties. The molecular formula of this compound is C16H13ClF3NO2, with a molecular weight of approximately 343.73 g/mol .
Synthesis and Applications
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves several key steps, including the formation of the acetamide linkage and the incorporation of the phenoxy group. This compound is of interest in medicinal chemistry due to its potential as an enzyme inhibitor and biochemical probe.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential enzyme inhibitor and biochemical probe |
| Material Science | Research into its unique properties for material applications |
Biological Activity and Research Findings
Research indicates that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide exhibits significant biological activity. Its unique structural features allow it to interact with specific biological targets, potentially leading to therapeutic applications. Detailed studies are required to elucidate the exact pathways and targets involved in its action.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymatic activities |
| Biochemical Probe | Used in studies to understand enzymatic mechanisms |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, highlighting its unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-ethylphenoxy)acetamide | Similar core structure with ethyl substitution | Variation in side chain affects biological activity |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide | Different phenoxy substitution | Potentially different enzyme interactions |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-ethylphenoxy)propionamide | Propionamide instead of acetamide | Variation in functional group may alter pharmacological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume